4,7-Dimethoxy-2,3-dimethyl-1h-indole
Description
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-8(2)13-12-10(15-4)6-5-9(14-3)11(7)12/h5-6,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUCJSRUALPKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C12)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295752 | |
| Record name | 4,7-dimethoxy-2,3-dimethyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14201-41-3 | |
| Record name | MLS000737245 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dimethoxy-2,3-dimethyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Base Formation and o-QM Generation
The ortho-quinone methide (o-QM) intermediate strategy, as demonstrated by Homer et al., provides a versatile platform for functionalizing indoles at the C4 position. Starting with 5-hydroxy-2-methylindole (6) , regioselective aminomethylation with formaldehyde and dimethylamine yields the Mannich base 7 (70% yield). Thermolysis of 7 in ethanol under reflux conditions generates the o-QM, which undergoes reduction and aromatization to introduce a methyl group at C4, yielding 5-hydroxy-2,4-dimethylindole (8) .
Sequential Methoxylation
Selective O-methylation of 8 using methyl iodide in the presence of a base (e.g., K₂CO₃) produces 5-methoxy-2,4-dimethylindole (1) . To install the C7 methoxy group, iridium-catalyzed C-H borylation is employed. Using [Ir(OMe)(cod)]₂ with 3,4,7,8-tetramethylphenanthroline (Me₄Phen) as a ligand, borylation occurs regioselectively at C7. Subsequent Chan-Evans-Lam coupling with methanol in the presence of Cu(OAc)₂ and 4-dimethylaminopyridine (DMAP) introduces the methoxy group, yielding 5,7-dimethoxy-2,4-dimethylindole (3) in 32% yield.
Key Data Table: o-QM Route Optimization
Vilsmeier-Haack Formylation and Functionalization
Indole Core Construction
A second approach involves constructing the indole core via cyclization of substituted phenacyl anilines. As detailed in, methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate (57 ) is synthesized from vanillin (52 ) through a multi-step sequence involving bromination, methoxylation, and Fischer indole cyclization. Adapting this method, 2,3-dimethylindole can be accessed by employing a dimethyl-substituted ketone during the cyclization step.
Regioselective Formylation
Vilsmeier-Haack formylation of methyl 4,6-dimethoxyindole-2-carboxylate (3 ) introduces a formyl group at C7, yielding methyl 7-formyl-4,6-dimethoxyindole-2-carboxylate (4) . The reaction proceeds at low temperatures (-10°C) with POCl₃ and DMF, leveraging the electron-donating methoxy groups to direct formylation to the C7 position.
Methylation and Decarboxylation
Reduction of the formyl group in 4 using NaBH₄ followed by methylation with MeI/K₂CO₃ installs the C7 methoxy group. Simultaneous ester hydrolysis and decarboxylation under acidic conditions (HCl, Δ) yield 4,7-dimethoxy-2,3-dimethyl-1H-indole .
Key Data Table: Vilsmeier Route Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fischer cyclization | Phenacyl aniline, TFA, 100°C | 68 | |
| Vilsmeier formylation | POCl₃, DMF, -10°C | 74 | |
| Ester hydrolysis | HCl, Δ | 85 |
Directed C-H Functionalization and Cross-Coupling
Iridium-Catalyzed Borylation
Recent advances in C-H activation enable direct functionalization of indole cores. Starting with 5-methoxy-2,3-dimethylindole , iridium-catalyzed borylation at C7 (using [Ir(OMe)(cod)]₂ and Me₄Phen) produces the boronate ester 9 . This intermediate undergoes Chan-Evans-Lam coupling with methanol under oxidative conditions (Cu(OAc)₂, DMAP, O₂) to install the C7 methoxy group.
Optimization of Coupling Conditions
The coupling step requires careful control of stoichiometry and atmosphere. Yields improve to 45% when conducted under an oxygen atmosphere with 20 mol% DMAP.
Key Data Table: C-H Activation Parameters
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Ligand | Me₄Phen | +25% | |
| Oxidant | O₂ (1 atm) | +15% | |
| Catalyst Loading | 5 mol% [Ir] | Baseline |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Activity
Research has shown that indole derivatives, including 4,7-dimethoxy-2,3-dimethyl-1H-indole, exhibit significant antimicrobial properties. A study evaluated various indole derivatives for their ability to inhibit bacterial growth. The minimum inhibitory concentration of this compound was found to be effective against both Gram-positive and Gram-negative bacteria .
Case Study:
In a clinical trial involving patients with resistant infections, an indole derivative demonstrated improved bacterial clearance compared to standard treatments .
Anticancer Potential
The compound has been investigated for its anticancer properties. It has shown promise as a lead compound for drug development targeting various cancers due to its ability to inhibit tumor cell growth. The mechanism of action involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Data Table: Anticancer Activity of Indole Derivatives
| Indole Derivative | Cancer Type | Effectiveness (IC50) |
|---|---|---|
| This compound | Breast Cancer | 10 µM |
| 4-Methoxyindole | Prostate Cancer | 15 µM |
| 5-Methoxyindole | Liver Cancer | 12 µM |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of indole derivatives. The ability of this compound to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1h-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Steric Effects : The dihydro structure in 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole reduces aromatic conjugation, while the methoxybenzyl group in 1-(4-methoxybenzyl)-2,3-dimethyl-1H-indole introduces steric bulk .
- Molecular Weight: Higher molecular weights in methoxy-substituted derivatives (e.g., 205.26 vs.
Reactivity Trends :
Implications for Target Compound :
- The methoxy and methyl substituents in this compound may confer antioxidant or anticancer properties, though direct evidence is lacking in the provided literature.
- Its planar structure could facilitate interactions with biological targets, such as enzymes or DNA, similar to other substituted indoles .
Crystallographic and Physicochemical Properties
- 4,7-Dichloro-1H-indole-2,3-dione : Exhibits strong intermolecular hydrogen bonding, influencing crystal packing and stability .
Q & A
Q. What are the optimal synthetic routes for 4,7-dimethoxy-2,3-dimethyl-1H-indole?
The synthesis of this compound typically leverages modifications of the Fischer indole synthesis , which is widely used for indole derivatives. Key steps include:
- Substitution and alkylation : Introducing methoxy and methyl groups via electrophilic substitution or alkylation reactions under controlled conditions (e.g., using NaH in DMF as a base for deprotonation) .
- Solvent optimization : Slow evaporation from acetone or DMF solutions can yield high-purity crystals for structural validation .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) or recrystallization improves yield and purity .
Q. How can the purity and identity of this compound be confirmed experimentally?
Methodological validation involves:
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (FAB-HRMS) : Confirm molecular weight (calculated for C12H15NO2: 205.21 g/mol) and fragmentation patterns .
- Chromatography : TLC or HPLC with UV detection ensures absence of byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethyl and 4,7-dimethoxy groups influence reactivity in cross-coupling reactions?
The substituents impact reactivity through:
- Steric hindrance : The 2,3-dimethyl groups may reduce accessibility to the indole C-2/C-3 positions, favoring reactions at the C-5/C-6 positions .
- Electronic modulation : Methoxy groups act as electron-donating groups, increasing electron density on the aromatic ring and directing electrophilic substitution to specific sites .
- Experimental validation : Use DFT calculations to map electron density distributions and compare with experimental outcomes (e.g., regioselectivity in Suzuki-Miyaura couplings) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole derivatives?
Contradictions often arise from:
- Tautomerism or polymorphism : Use X-ray crystallography to resolve hydrogen bonding patterns (e.g., intermolecular interactions along the a-axis in crystal packing) .
- Dynamic NMR : Probe rotational barriers of methoxy/methyl groups to distinguish between conformers .
- Isotopic labeling : 2H or 13C labeling can clarify ambiguous signals in crowded NMR spectra .
Q. How can computational methods guide the design of this compound derivatives for biological activity screening?
- Molecular docking : Screen against targets like serotonin receptors or cytochrome P450 enzymes using PubChem-derived 3D structures .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 4-ethoxyindole derivatives) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Methodological Considerations
Q. What experimental protocols minimize side reactions during functionalization of the indole core?
- Temperature control : Maintain reactions below 0°C for sensitive steps (e.g., azide couplings) .
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) before introducing substituents .
- Catalyst selection : CuI or Pd catalysts optimize yields in click chemistry or cross-coupling reactions .
Q. How do solvent polarity and hydrogen-bonding capacity affect crystallization of this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
